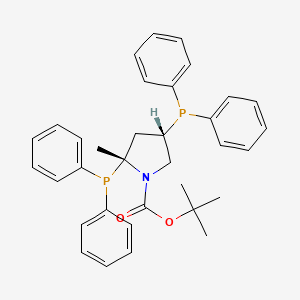
2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a tetraketone compound known for its significant biological activities. It is part of a class of compounds that exhibit diverse biological potencies, making it a highly significant oxygen-containing organic compound .
Métodos De Preparación
The synthesis of 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a Knoevenagel-Michael cascade procedure. This method uses 1,3-dicarbonyl compounds and aldehydes . A green protocol has been developed for its preparation, involving a multicomponent condensation reaction between aromatic aldehydes and dimedone in the presence of montmorillonite KSF as a catalyst under microwave irradiation . This method is efficient and environmentally friendly, providing excellent yields.
Análisis De Reacciones Químicas
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2-aminopyrazine as a catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It shows significant antioxidant activity, which has been tested using different procedures like DPPH, ABTS, and TAC . It also exhibits inhibitory activity against lipoxygenase and tyrosinase, making it useful in the treatment of dermatological disorders such as hyperpigmentation and skin melanoma . Additionally, it has antibacterial properties and is used in the synthesis of heterocyclic compounds, especially xanthenes and acridinediones .
Mecanismo De Acción
The mechanism of action for 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves the activation of the aldehyde carbonyl group by forming a hydrogen bond with the amino group of 2-aminopyrazine . This activation leads to the insertion of one molecule of dimedone, forming an intermediate that undergoes further reactions to produce the final compound .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) include 2,2’-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) and 2,2’-((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique chlorine substituent in 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) contributes to its distinct properties and effectiveness in various applications.
Propiedades
Fórmula molecular |
C23H27ClO4 |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 |
Clave InChI |
IUZAYWPRPYUXOA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)


![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)

![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)




![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
